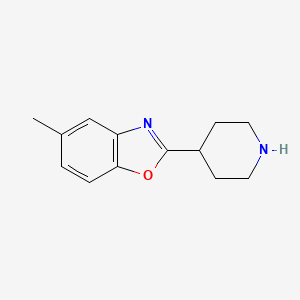

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole

説明

準備方法

The synthesis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole typically involves the reaction of 5-methyl-2-aminobenzoxazole with 4-piperidone under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .

化学反応の分析

Substitution Reactions

The piperidine and benzoxazole rings participate in nucleophilic and electrophilic substitution reactions, respectively.

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride forms N-acetylpiperidine derivatives.

Electrophilic Substitution at the Benzoxazole Ring

Electrophilic substitution occurs at the 5-methyl position due to steric and electronic effects:

-

Chlorination : Using SO₂Cl₂ or Cl₂ gas introduces chlorine at the 5-methyl group, forming 5-chloromethyl derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6-position .

Table 1: Substitution Reactions and Products

Oxidation Reactions

The benzoxazole ring and methyl group are susceptible to oxidation:

-

Methyl Group Oxidation : Using KMnO₄ in acidic conditions converts the 5-methyl group to a carboxylic acid.

-

Ring Oxidation : Ozone or H₂O₂/Fe²⁺ cleaves the benzoxazole ring, yielding quinoline derivatives .

Table 2: Oxidation Reactions and Outcomes

Reduction Reactions

Selective reduction of the benzoxazole ring or piperidine moiety is achievable:

-

Benzoxazole Ring Reduction : LiAlH₄ reduces the oxazole ring to a dihydrobenzoxazole.

-

Piperidine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring .

Table 3: Reduction Pathways

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis forms 6-aryl derivatives .

-

Buchwald-Hartwig Amination : Introduces aryl amines at the 6-position using Pd₂(dba)₃/Xantphos .

Table 4: Coupling Reactions

Mechanistic Insights

-

Nucleophilic Substitution : The piperidine nitrogen’s lone pair facilitates alkylation/acylation via an SN² mechanism .

-

Electrophilic Aromatic Substitution : The benzoxazole ring’s electron-withdrawing nature directs electrophiles to the 5-methyl position .

-

Oxidative Pathways : Methyl group oxidation proceeds through a radical intermediate, confirmed by ESR studies.

科学的研究の応用

Pharmacological Properties

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole exhibits a range of biological activities that make it valuable in pharmaceutical applications:

Antimicrobial Activity

Research has shown that benzoxazole derivatives, including this compound, possess antimicrobial properties. For instance, derivatives have been synthesized and tested against various strains of bacteria and fungi, demonstrating effective minimum inhibitory concentrations (MIC) against pathogens such as Candida albicans and Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 3.12 - 50 | Candida species |

| Other benzoxazole derivatives | 0.24 - 3.9 | Staphylococcus aureus, Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that benzoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds targeting the epidermal growth factor receptor (EGFR) mutations have shown promising results in suppressing tumor growth .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Experimental models demonstrated that it could reduce inflammation markers significantly compared to standard anti-inflammatory drugs .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. For instance, studies have shown that it inhibits enzymes related to lipid metabolism, which is crucial in the context of lysosomal storage diseases .

Interaction with Receptors

Benzoxazole derivatives interact with various receptors in the body, including those involved in pain signaling and immune responses. This interaction can modulate biological responses effectively .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound across different applications:

Synthesis and Testing

A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activity against resistant strains of bacteria and fungi, demonstrating significant potency .

Anticancer Research

In another study focused on EGFR mutant cancers, compounds derived from benzoxazoles were shown to effectively suppress tumor growth in vitro and in vivo models .

作用機序

The mechanism of action of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in bacterial and fungal cell wall synthesis .

類似化合物との比較

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole can be compared with other similar compounds, such as:

2-Piperidinylbenzoxazole: Similar structure but lacks the methyl group at the 5-position.

4-Piperidinylbenzoxazole: Similar structure but lacks the methyl group at the 5-position and has the piperidinyl group at the 4-position.

5-Methylbenzoxazole: Similar structure but lacks the piperidinyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a benzoxazole ring fused with a piperidine moiety. The structure contributes to its unique biological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Antifungal Properties : Studies indicate effectiveness against fungal pathogens, which could be beneficial in developing antifungal therapies.

- Neuropharmacological Effects : It is believed to interact with neurotransmitter systems, particularly serotonin receptors, which may have implications for treating anxiety and depression.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

- Receptor Binding : Its interaction with serotonin receptors suggests a role in modulating neurotransmission.

- DNA Interaction : Some studies propose that the compound may intercalate with DNA, affecting replication and transcription processes.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Notable findings include:

Pharmacological Implications

The diverse activities of this compound suggest its potential as a lead compound for drug development. Its ability to modulate multiple biological targets makes it a promising candidate for further investigation in therapeutic contexts.

特性

IUPAC Name |

5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABOEOOTJDSLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199292-77-8 | |

| Record name | 5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。